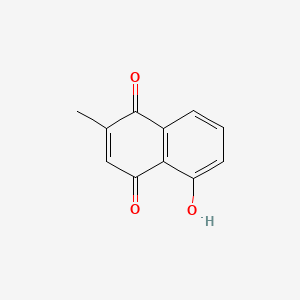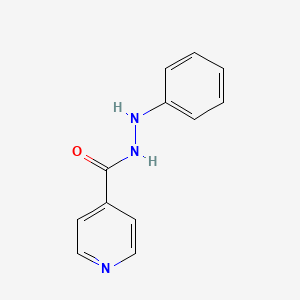![molecular formula C14H10BrN3O3S B1678976 (2Z)-2-(5-bromo-2-methoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione CAS No. 1239513-63-3](/img/structure/B1678976.png)
(2Z)-2-(5-bromo-2-methoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
概要
説明
ポロキパンは、細胞分裂と増殖において重要な役割を果たすタンパク質であるポロ様キナーゼ1(PLK1)の強力な汎特異的阻害剤です。 この化合物は、PLK1、PLK2、PLK3の活性を阻害する可能性を示しており、がん研究と治療において貴重なツールとなっています .
2. 製法
合成経路と反応条件: ポロキパンの合成は、さまざまな有機反応を通じて重要な中間体の形成を含む多段階プロセスです。正確な合成経路と反応条件は、機密情報であり、公表されていません。 類似の化合物を合成するための一般的な方法には、求核置換反応、縮合反応、結晶化またはクロマトグラフィーによる精製などの手順が含まれます。
工業的生産方法: ポロキパンの工業生産は、高収率と純度を確保するために最適化された反応条件を用いた大規模合成を含む可能性があります。これには、自動反応器、連続フローシステム、最終製品の一貫性を維持するための厳格な品質管理対策の使用が含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Poloxipan involves a multi-step process that includes the formation of key intermediates through various organic reactions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds involve steps such as nucleophilic substitution, condensation reactions, and purification through crystallization or chromatography.
Industrial Production Methods: Industrial production of Poloxipan likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency in the final product.
化学反応の分析
反応の種類: ポロキパンは、以下を含むいくつかの種類の化学反応を起こします。
酸化: ポロキパンは特定の条件下で酸化されて、さまざまな酸化誘導体を形成することができます。
還元: 還元反応は、ポロキパンをその還元形に変換することができます。これらは、異なる生物学的活性を有する可能性があります。
置換: ポロキパンは、求核置換反応または求電子置換反応を起こして、さまざまな置換誘導体を形成することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が頻繁に使用されます。
置換: ハロアルカンやアシルクロリドなどの試薬は、置換反応に使用されます。
主な生成物: これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、置換反応はさまざまな置換ポロキパン化合物を生成する可能性があります。
4. 科学研究への応用
ポロキパンは、以下を含む科学研究において幅広い用途があります。
化学: ポロ様キナーゼの阻害とその細胞分裂における役割を研究するためのツールとして使用されます。
生物学: 細胞周期調節とアポトーシスの分子メカニズムの理解に役立ちます。
医学: PLK1を阻害する能力により、がん細胞でしばしば過剰発現していることから、抗がん剤としての可能性が研究されています
業界: 細胞周期関連疾患を標的とした新しい治療薬の開発や創薬プログラムに使用されています。
科学的研究の応用
Poloxipan has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the inhibition of polo-like kinases and their role in cell division.
Biology: Helps in understanding the molecular mechanisms of cell cycle regulation and apoptosis.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit PLK1, which is often overexpressed in cancer cells
Industry: Utilized in the development of new therapeutic agents and in drug discovery programs targeting cell cycle-related diseases.
作用機序
ポロキパンは、PLK1のポロボックスドメインに結合することによりその効果を発揮し、その活性を阻害します。この阻害は、細胞分裂におけるPLK1の正常な機能を阻害し、がん細胞において細胞周期停止とアポトーシスを引き起こします。 ポロキパンの分子標的は、PLK1、PLK2、PLK3であり、細胞増殖と生存に関与する経路に影響を与えます .
6. 類似の化合物との比較
ポロキパンは、PLK1、PLK2、PLK3の汎特異的阻害においてユニークです。類似の化合物には以下が含まれます。
ポロキシン: 別のPLK1阻害剤ですが、特異性と効力が異なります。
プルプロガリン: PLK1阻害活性を持つ天然化合物ですが、ポロキパンほど強力ではありません.
ポロキパンは、その高い効力と幅広い特異性により、がん研究と治療において貴重な化合物です。
類似化合物との比較
Poloxipan is unique in its pan-specific inhibition of PLK1, PLK2, and PLK3. Similar compounds include:
Poloxin: Another PLK1 inhibitor, but with different specificity and potency.
Purpurogallin: A natural compound with PLK1 inhibitory activity, but less potent than Poloxipan.
Poloxipan stands out due to its high potency and broad specificity, making it a valuable compound in cancer research and therapy.
特性
CAS番号 |
1239513-63-3 |
|---|---|
分子式 |
C14H10BrN3O3S |
分子量 |
380.22 g/mol |
IUPAC名 |
(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C14H10BrN3O3S/c1-7-12(19)16-14-18(17-7)13(20)11(22-14)6-8-5-9(15)3-4-10(8)21-2/h3-6H,1-2H3/b11-6- |
InChIキー |
UEMYVTYHECWXSR-WDZFZDKYSA-N |
SMILES |
CC1=NN2C(=O)C(=CC3=C(C=CC(=C3)Br)OC)SC2=NC1=O |
異性体SMILES |
CC1=NN2C(=O)/C(=C/C3=C(C=CC(=C3)Br)OC)/SC2=NC1=O |
正規SMILES |
CC1=NN2C(=O)C(=CC3=C(C=CC(=C3)Br)OC)SC2=NC1=O |
外観 |
white solid powder |
ピクトグラム |
Irritant |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Poloxipan |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-5-[5-[(E)-[3-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B1678895.png)












